Pridopidine

Catalog No.
S540178
CAS No.
346688-38-8
M.F
C15H23NO2S
M. Wt
281.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pridopidine

CAS Number

346688-38-8

Product Name

Pridopidine

IUPAC Name

4-(3-methylsulfonylphenyl)-1-propylpiperidine

Molecular Formula

C15H23NO2S

Molecular Weight

281.4 g/mol

InChI

InChI=1S/C15H23NO2S/c1-3-9-16-10-7-13(8-11-16)14-5-4-6-15(12-14)19(2,17)18/h4-6,12-13H,3,7-11H2,1-2H3

InChI Key

YGKUEOZJFIXDGI-UHFFFAOYSA-N

SMILES

CCCN1CCC(CC1)C2=CC(=CC=C2)S(=O)(=O)C

solubility

Soluble in DMSO, not in water

Synonyms

4-(3-(methylsulfonyl)phenyl)-1-propylpiperidine, 4-(3-methanesulfonylphenyl)-1-propylpiperidine, ACR16 compound, huntexil, pridopidine

Canonical SMILES

CCCN1CCC(CC1)C2=CC(=CC=C2)S(=O)(=O)C

The exact mass of the compound Pridopidine is 285.1199 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Huntington's Disease

Huntington's disease (HD) is a neurodegenerative disorder characterized by progressive movement problems, cognitive decline, and emotional disturbances. Pridopidine was studied as a potential treatment for HD due to its effects on the brain's chemistry.

  • Mechanism of Action

    Pridopidine is thought to work by modulating glutamate activity in the brain. Glutamate is a major excitatory neurotransmitter, and its excessive activity is implicated in HD progression []. Pridopidine might help to restore balance between excitatory and inhibitory signals in the brain.

  • Clinical Trials

    Several clinical trials have evaluated Pridopidine for HD, but the results have been mixed. Some studies showed modest improvements in certain motor symptoms, while others failed to demonstrate significant benefits [].

Note

Pridopidine is not currently approved as a treatment for Huntington's disease.

Other Neurological Disorders

Pridopidine has also been explored for other neurological conditions, including:

  • Parkinson's disease: Studies have investigated Pridopidine's potential to stabilize dopamine levels in Parkinson's disease, but the results haven't been conclusive [].
  • Spastic paraplegia: Early research suggested Pridopidine might improve spasticity (muscle stiffness) in some patients, but further investigation is needed [].

Pridopidine, also known by its developmental code name ACR16, is an investigational small molecule primarily being developed for the treatment of Huntington's disease and amyotrophic lateral sclerosis. The compound is characterized by its chemical formula C15H23NO2SC_{15}H_{23}NO_{2}S and a molar mass of approximately 281.41 g/mol. Pridopidine functions as a selective and potent agonist of the Sigma-1 receptor, a protein that plays a critical role in neuronal health and survival by regulating various cellular processes associated with neurodegenerative diseases .

Pridopidine's mechanism of action is still under investigation, but studies suggest it works through its interaction with the S1R. S1R activation is thought to trigger several neuroprotective effects, including [, ]:

  • Enhancing mitochondrial function: Mitochondria are the cell's powerhouses, and dysfunction is implicated in many neurodegenerative diseases. Pridopidine may improve mitochondrial function by promoting ATP production and reducing oxidative stress.
  • Restoring impaired synaptic plasticity: Neurons communicate through connections called synapses. Pridopidine may help restore normal synaptic function by promoting the growth and strengthening of these connections.
  • Upregulating BDNF transport and secretion: Brain-derived neurotrophic factor (BDNF) is a critical protein for neuronal growth and survival. Pridopidine may increase the levels and transport of BDNF, promoting neuronal health.
During its synthesis and metabolism. The synthesis involves multiple steps, including oxidation reactions that are exothermic in nature. For instance, the addition of hydrogen peroxide during synthesis can lead to significant temperature changes, requiring careful control to avoid degradation of the product . The compound also interacts with various neurotransmitter systems, particularly through its action on the Sigma-1 receptor and dopamine D2 receptors, where it exhibits both agonistic and antagonistic properties depending on the receptor state .

The synthesis of pridopidine has evolved to optimize yield and purity while minimizing harsh conditions. A notable method involves a multi-step process where key reactions include catalytic reductions and careful temperature management during oxidation steps. The process aims to produce a solid form of pridopidine base with high chemical purity, often utilizing palladium-based catalysts for reductions . The optimized synthesis can be conducted at stable temperatures to prevent degradation or unwanted side reactions.

Pridopidine is primarily being investigated for its therapeutic potential in treating Huntington's disease and amyotrophic lateral sclerosis. It has shown promise in enhancing neuronal survival and function by modulating pathways associated with neurodegeneration. Additionally, its unique mechanism targeting the Sigma-1 receptor distinguishes it from other treatments currently available for these conditions . Clinical trials have demonstrated its potential efficacy in improving motor functions without significant adverse effects.

Interaction studies have primarily focused on pridopidine's binding affinity for various receptors. While it was initially thought to interact significantly with dopamine D2 receptors, further studies revealed that its primary action is on the Sigma-1 receptor with minimal interaction with other targets such as adrenergic receptors. This selectivity suggests that pridopidine may offer therapeutic benefits without the side effects commonly associated with broader receptor interactions . Imaging studies have confirmed its ability to penetrate the central nervous system effectively, where it exerts its neuroprotective effects .

Pridopidine belongs to the class of phenylpiperidines and shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypePrimary ActionUnique Features
PridopidinePhenylpiperidineSigma-1 receptor agonistSelective action on Sigma-1 receptor
ACR16 (another name)PhenylpiperidineDopamine D2 receptor modulationSimilar structure but different receptor focus
TetrabenazineTetrabenazine derivativeDopamine depletionPrimarily used for chorea in Huntington's disease
RiluzoleBenzothiazoleGlutamate release inhibitionUsed in amyotrophic lateral sclerosis
DeutetrabenazineTetrabenazine analogueDopamine D2 receptor antagonistImproved pharmacokinetics over tetrabenazine

Pridopidine's unique mechanism as a selective Sigma-1 receptor agonist sets it apart from these compounds, particularly in its targeted neuroprotective effects without significant dopaminergic side effects .

Pridopidine demonstrates exceptional selectivity and potency for the sigma-1 receptor, establishing this interaction as the primary mechanism underlying its therapeutic effects. The compound exhibits high-affinity binding to the sigma-1 receptor with a dissociation constant of 7.1 nanomolar in both human embryonic kidney 293 cells and rat striatal membranes [1]. This binding affinity represents approximately 100-fold selectivity over the dopamine D2 receptor and 30-fold selectivity over the D3 receptor, positioning pridopidine as a highly selective sigma-1 receptor agonist [1] [2].

The sigma-1 receptor functions as a unique endoplasmic reticulum-resident chaperone protein, distinguished from traditional G-protein coupled or ligand-gated ion channels [3]. This 223-amino acid transmembrane protein localizes predominantly at mitochondria-associated endoplasmic reticulum membranes, where it regulates multiple cellular processes critical for neuronal survival and function [4]. Under physiological conditions, the sigma-1 receptor exists in a dormant state bound to the binding immunoglobulin protein chaperone [5]. Upon agonist binding, pridopidine induces conformational changes that dissociate the sigma-1 receptor from binding immunoglobulin protein, enabling its translocation and interaction with diverse client proteins [5].

The activation dynamics of the sigma-1 receptor by pridopidine involve complex allosteric mechanisms that modulate the receptor's chaperone function. Pridopidine binding stabilizes the active oligomeric forms of the sigma-1 receptor, as evidenced by increased levels of detergent-insoluble sigma-1 receptor species following treatment [6]. These oligomeric forms appear in endoplasmic reticulum-localized patches rather than in mitochondria-associated membranes, suggesting specialized functional domains for pridopidine action [6]. The formation of these oligomers correlates with enhanced chaperone activity and improved cellular proteostasis [6].

Functional studies demonstrate that pridopidine-mediated sigma-1 receptor activation results in dose-dependent upregulation of brain-derived neurotrophic factor pathway genes, including early growth response 1, activity-regulated cytoskeleton-associated protein, homer protein homolog 1A, early growth response 2, krueppel like factor 5, cyclin dependent kinase inhibitor 1A, and CCAAT enhancer binding protein beta [5]. This upregulation occurs at concentrations as low as 0.3 milligrams per kilogram, with maximal effects observed at 30-60 milligrams per kilogram [5]. The sigma-1 receptor dependency of these effects is confirmed by their abolition in the presence of NE-100, a selective sigma-1 receptor antagonist [5].

ParameterValueSource
Binding Affinity (Ki)7.1 nMTocris/Sahlholm et al. 2013
Selectivity vs D2 Receptor~100-foldMultiple studies
Selectivity vs D3 Receptor~30-foldMultiple studies
Cellular LocationEndoplasmic Reticulum/MAMHayashi & Su 2007
Functional StateHigh-affinity agonistBinding studies
Mechanism of ActionChaperone protein modulationFunctional studies

Modulation of Mitochondrial-Endoplasmic Reticulum Crosstalk

Pridopidine exerts profound effects on the structural and functional integrity of mitochondria-endoplasmic reticulum contact sites, which represent specialized membrane domains critical for cellular homeostasis. In Huntington disease models, these contact sites are significantly disrupted, with YAC128 mouse striatal neurons showing decreased numbers of mitochondria-endoplasmic reticulum contact sites per mitochondrion and reduced percentage of mitochondrial surface covered by endoplasmic reticulum [7]. Pridopidine treatment at 1 micromolar concentration for 24 hours effectively restores these structural connections, normalizing both the quantity and quality of inter-organellar contacts [7].

The restoration of mitochondria-endoplasmic reticulum contact sites by pridopidine involves enhanced colocalization of the inositol 1,4,5-trisphosphate receptor and sigma-1 receptor with mitochondria in YAC128 neurons [7]. In untreated disease model neurons, colocalization of the inositol 1,4,5-trisphosphate receptor and sigma-1 receptor with mitochondria is reduced by approximately 40% compared to wild-type controls [7]. Pridopidine treatment restores this colocalization to normal levels, indicating improved protein complex assembly at contact sites [7]. This restoration correlates with correction of abnormally enlarged endoplasmic reticulum structures observed in YAC128 neurons [7].

The functional consequences of restored mitochondria-endoplasmic reticulum crosstalk include dramatic improvements in mitochondrial dynamics and bioenergetics. Pridopidine treatment increases mitochondrial aspect ratio, indicating enhanced mitochondrial elongation and improved morphological health [7]. This morphological improvement is accompanied by increased mitochondrial motility and enhanced basal and maximal respiration rates in both YAC128 neurons and human Huntington disease neural stem cells [7]. The enhanced respiration translates to increased adenosine triphosphate production, providing improved cellular energy status [7].

Calcium signaling between the endoplasmic reticulum and mitochondria is critically dependent on functional contact sites. Pridopidine normalizes calcium transfer by restoring the glucose-regulated protein 75-mediated bridge between inositol 1,4,5-trisphosphate receptors and voltage-dependent anion channels [7]. This restoration enables efficient calcium flux from the endoplasmic reticulum to the mitochondrial intermembrane space, subsequently triggering mitochondrial calcium uniporter opening and calcium entry into the mitochondrial matrix [8]. The improved calcium buffering capacity reduces cytosolic calcium overload and prevents calcium-induced cellular toxicity [7].

ParameterHD Model (Untreated)Pridopidine TreatmentMechanism
Mitochondria-ER Contact SitesDecreased (~40%)RestoredS1R-mediated tethering
IP3R-S1R ColocalizationReduced (~40%)NormalizedS1R chaperone function
Mitochondrial Aspect RatioAbnormalRestoredImproved dynamics
ER MorphologyEnlarged structureNormalizedER stress reduction
Mitochondrial RespirationImpairedEnhancedComplex activity normalization
ATP ProductionReducedIncreasedEnhanced bioenergetics
ROS LevelsElevatedReducedAntioxidant response

Dopaminergic System Interactions

Despite its high selectivity for the sigma-1 receptor, pridopidine maintains functionally relevant interactions with the dopaminergic system that contribute to its therapeutic profile. Pridopidine demonstrates low-affinity binding to dopamine D2 receptors in the micromolar range, approximately 100-fold lower than its sigma-1 receptor affinity [2]. However, this low-affinity interaction exhibits unique pharmacological characteristics that distinguish pridopidine from conventional dopamine receptor antagonists [2].

The dopamine D2 receptor interaction profile of pridopidine reveals preferential binding to the high-affinity state of the receptor while lacking intrinsic activity [2]. This binding pattern, characterized by a dissociation constant ratio of 2.3 between antagonist and agonist counter ligands, suggests that pridopidine stabilizes the D2R-High conformation without inducing receptor activation [2]. The functional consequence of this interaction is competitive antagonism with fast dissociation kinetics, enabling rapid receptor occupancy changes in response to endogenous dopamine fluctuations [2].

In vivo studies demonstrate that pridopidine produces classic dopamine D2 receptor antagonist effects on neurochemical markers. Treatment with pridopidine dose-dependently increases striatal tissue levels of 3,4-dihydroxyphenylacetic acid with an effective dose for 50% maximal effect of 81 micromoles per kilogram, indicating enhanced dopamine turnover [9]. This increase in dopamine metabolism is accompanied by elevated dopamine and noradrenaline efflux in prefrontal cortex and striatal regions, as measured by in vivo microdialysis [9]. The neurochemical profile confirms functional dopamine D2 receptor antagonism while demonstrating enhanced monoaminergic transmission in cortico-subcortical circuits [9].

The behavioral pharmacology of pridopidine reflects its unique dopaminergic profile through state-dependent effects on psychomotor activity. Unlike conventional dopamine D2 receptor antagonists that universally suppress motor activity, pridopidine selectively reduces hyperlocomotion induced by psychostimulants while preserving or enhancing normal locomotor activity [9]. This state-dependent stabilization is achieved through combined dopamine D2 receptor antagonism and cortical glutamatergic enhancement, resulting in normalized motor function across different states of dopaminergic activity [9]. Importantly, pridopidine does not induce catalepsy even at doses producing greater than 80% D2 receptor occupancy, indicating minimal risk of extrapyramidal side effects [2].

Receptor/ParameterCharacteristicsClinical Relevance
D2 Receptor AffinityLow affinity (μM range)Minimal side effects
D2 Receptor Binding StatePreferential D2R-High stateUnique pharmacology
Functional ActivityCompetitive antagonistNo intrinsic activity
Dissociation RateFast-off kineticsReduced catalepsy risk
Dopamine TurnoverIncreasedD2 antagonist profile
Striatal DOPAC LevelsElevated (ED50=81 μmol/kg)Biomarker confirmation
Cortical DA EffluxEnhancedEnhanced transmission
Behavioral EffectsState-dependent stabilizationMotor symptom improvement

Impact on Protein Homeostasis Pathways

Pridopidine exerts comprehensive effects on multiple protein homeostasis pathways, with particular emphasis on brain-derived neurotrophic factor signaling, endoplasmic reticulum stress response, and protein quality control mechanisms. Genome-wide expression profiling studies reveal that pridopidine treatment produces robust upregulation of the brain-derived neurotrophic factor pathway with statistical significance of 1.73 × 10^-10 [5]. This upregulation encompasses multiple brain-derived neurotrophic factor-responsive genes including early growth response proteins, activity-regulated cytoskeleton-associated protein, homer protein homolog 1A, and cyclin-dependent kinase inhibitor 1A [5].

The brain-derived neurotrophic factor pathway activation by pridopidine is strictly dependent on sigma-1 receptor function, as demonstrated by its abolition following sigma-1 receptor deletion or pharmacological blockade [5]. This sigma-1 receptor-mediated effect results in enhanced brain-derived neurotrophic factor protein secretion in neuronal cell cultures, providing direct evidence for functional pathway activation [5]. The increased brain-derived neurotrophic factor availability promotes neuronal survival, synaptic plasticity, and axonal transport functions that are critically impaired in neurodegenerative diseases [10].

Pridopidine significantly ameliorates endoplasmic reticulum stress induced by mutant huntingtin proteins, demonstrating effects across all three branches of the unfolded protein response [6]. Treatment with pridopidine reduces markers of the protein kinase RNA-like endoplasmic reticulum kinase, inositol-requiring enzyme 1, and activating transcription factor 6 pathways, with strongest effects observed on the protein kinase RNA-like endoplasmic reticulum kinase branch [6]. These effects occur at nanomolar concentrations and are completely sigma-1 receptor-dependent, as evidenced by their elimination in sigma-1 receptor knockout cells [6].

The protein quality control effects of pridopidine extend to modulation of protein aggregation and clearance mechanisms. Treatment with pridopidine increases recruitment of toxic oligomeric mutant huntingtin into larger, less toxic sodium dodecyl sulfate-insoluble aggregates, effectively reducing the burden of toxic protein species [6]. This aggregation modulation is accompanied by restoration of the colocalization between sigma-1 receptor and binding immunoglobulin protein chaperone, indicating improved endoplasmic reticulum protein folding capacity [6]. Additionally, pridopidine upregulates expression of DARPP32, a critical protein for medium spiny neuron function and plasticity [11].

The comprehensive pathway analysis reveals that pridopidine activates multiple interconnected survival pathways including the phosphoinositide 3-kinase/protein kinase B pathway and glucocorticoid receptor signaling [5]. The phosphoinositide 3-kinase/protein kinase B pathway upregulation occurs with statistical significance of 0.004 and involves genes such as nuclear receptor subfamily 4 group A member 1, cyclin-dependent kinase inhibitor 1A, insulin receptor substrate 2, murine double minute 2, and phosphoinositide-3-kinase regulatory subunit 2 [5]. Glucocorticoid receptor pathway activation includes upregulation of pyruvate dehydrogenase kinase 4, serum/glucocorticoid regulated kinase 1, dual specificity phosphatase 1, DNA damage inducible transcript 4, and nuclear factor kappa B inhibitor alpha [5].

Pathway/TargetEffectMechanismFunctional Outcome
BDNF ExpressionUpregulated (1.73E-10)Transcriptional activationNeuroprotection
BDNF SecretionEnhanced (S1R-dependent)S1R-mediated releaseSynaptic strengthening
UPR Branches (PERK)Reduced activationER stress ameliorationCellular survival
ER Stress MarkersDecreased levelsProteostasis restorationProtein quality control
BiP-S1R InteractionRestored colocalizationChaperone stabilizationER function restoration
Protein AggregatesReduced size/toxicityEnhanced clearanceReduced toxicity
DARPP32 ExpressionIncreasedNeuroplasticity promotionMotor function
Glucocorticoid ReceptorPathway activationAnti-inflammatory responseStress response
PI3K/AKT PathwayUpregulated (P=0.004)Survival signalingCell survival

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Exact Mass

281.14495015 g/mol

Monoisotopic Mass

281.14495015 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HD4TW8S2VK

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Drug Indication

Investigated for use/treatment in huntington's disease and schizophrenia and schizoaffective disorders.

Mechanism of Action

ACR16 belongs to a novel class of drugs, characterised as dopaminergic stabilisers, CNS active compounds that can both enhance and counteract dopaminergic effects in the brain depending on the initial level of dopaminergic activity. ARC16 works to "smooth" the many functions of this neurotransmitter chemical in striatum and other areas of the brain. Thus they have the ability to stabilize behavioural and motor disturbances caused by neurological and psychiatric disorders. They do this in pathological states without compromising normal thought processes or motor functions.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

346688-38-8

Wikipedia

Pridopidine

Dates

Last modified: 08-15-2023
1: Squitieri F, de Yebenes JG. Profile of pridopidine and its potential in the treatment of Huntington disease: the evidence to date. Drug Des Devel Ther. 2015 Oct 28;9:5827-33. doi: 10.2147/DDDT.S65738. eCollection 2015. PubMed PMID: 26604684; PubMed Central PMCID: PMC4629959.
2: Rabinovich-Guilatt L, Siegler KE, Schultz A, Halabi A, Rembratt A, Spiegelstein O. The effect of mild and moderate renal impairment on the pharmacokinetics of pridopidine, a new drug for Huntington's disease. Br J Clin Pharmacol. 2016 Feb;81(2):246-55. doi: 10.1111/bcp.12792. Epub 2015 Nov 25. PubMed PMID: 26407011.
3: Shannon KM, Fraint A. Therapeutic advances in Huntington's Disease. Mov Disord. 2015 Sep 15;30(11):1539-46. doi: 10.1002/mds.26331. Epub 2015 Jul 30. Review. PubMed PMID: 26226924.
4: Sahlholm K, Sijbesma JW, Maas B, Kwizera C, Marcellino D, Ramakrishnan NK, Dierckx RA, Elsinga PH, van Waarde A. Pridopidine selectively occupies sigma-1 rather than dopamine D2 receptors at behaviorally active doses. Psychopharmacology (Berl). 2015 Sep;232(18):3443-53. doi: 10.1007/s00213-015-3997-8. Epub 2015 Jul 11. PubMed PMID: 26159455; PubMed Central PMCID: PMC4537502.
5: Squitieri F, Di Pardo A, Favellato M, Amico E, Maglione V, Frati L. Pridopidine, a dopamine stabilizer, improves motor performance and shows neuroprotective effects in Huntington disease R6/2 mouse model. J Cell Mol Med. 2015 Nov;19(11):2540-8. doi: 10.1111/jcmm.12604. Epub 2015 Jun 22. PubMed PMID: 26094900; PubMed Central PMCID: PMC4627560.
6: Waters S, Ponten H, Klamer D, Waters N. Co-administration of the Dopaminergic Stabilizer Pridopidine and Tetrabenazine in Rats. J Huntingtons Dis. 2014;3(3):285-98. doi: 10.3233/JHD-140108. PubMed PMID: 25300332.
7: Waters S, Ponten H, Edling M, Svanberg B, Klamer D, Waters N. The dopaminergic stabilizers pridopidine and ordopidine enhance cortico-striatal Arc gene expression. J Neural Transm (Vienna). 2014 Nov;121(11):1337-47. doi: 10.1007/s00702-014-1231-1. Epub 2014 May 11. PubMed PMID: 24817271.
8: Reilmann R. The pridopidine paradox in Huntington's disease. Mov Disord. 2013 Sep;28(10):1321-4. doi: 10.1002/mds.25559. Epub 2013 Jul 11. PubMed PMID: 23847099.
9: Gronier B, Waters S, Ponten H. The dopaminergic stabilizer pridopidine increases neuronal activity of pyramidal neurons in the prefrontal cortex. J Neural Transm (Vienna). 2013 Sep;120(9):1281-94. doi: 10.1007/s00702-013-1002-4. Epub 2013 Mar 7. PubMed PMID: 23468085.
10: Huntington Study Group HART Investigators. A randomized, double-blind, placebo-controlled trial of pridopidine in Huntington's disease. Mov Disord. 2013 Sep;28(10):1407-15. doi: 10.1002/mds.25362. Epub 2013 Feb 28. PubMed PMID: 23450660.
11: Squitieri F, Landwehrmeyer B, Reilmann R, Rosser A, de Yebenes JG, Prang A, Ivkovic J, Bright J, Rembratt A. One-year safety and tolerability profile of pridopidine in patients with Huntington disease. Neurology. 2013 Mar 19;80(12):1086-94. doi: 10.1212/WNL.0b013e3182886965. Epub 2013 Feb 27. PubMed PMID: 23446684.
12: Ponten H, Kullingsjö J, Sonesson C, Waters S, Waters N, Tedroff J. The dopaminergic stabilizer pridopidine decreases expression of L-DOPA-induced locomotor sensitisation in the rat unilateral 6-OHDA model. Eur J Pharmacol. 2013 Jan 5;698(1-3):278-85. doi: 10.1016/j.ejphar.2012.10.039. Epub 2012 Nov 2. PubMed PMID: 23127496.
13: Lindskov Krog P, Osterberg O, Gundorf Drewes P, Rembratt Å, Schultz A, Timmer W. Pharmacokinetic and tolerability profile of pridopidine in healthy-volunteer poor and extensive CYP2D6 metabolizers, following single and multiple dosing. Eur J Drug Metab Pharmacokinet. 2013 Mar;38(1):43-51. doi: 10.1007/s13318-012-0100-2. Epub 2012 Sep 5. PubMed PMID: 22948856.
14: Ruiz C, Casarejos MJ, Rubio I, Gines S, Puigdellivol M, Alberch J, Mena MA, de Yebenes JG. The dopaminergic stabilizer, (-)-OSU6162, rescues striatal neurons with normal and expanded polyglutamine chains in huntingtin protein from exposure to free radicals and mitochondrial toxins. Brain Res. 2012 Jun 12;1459:100-12. doi: 10.1016/j.brainres.2012.04.021. Epub 2012 Apr 21. PubMed PMID: 22560595.
15: Helldén A, Panagiotidis G, Johansson P, Waters N, Waters S, Tedroff J, Bertilsson L. The dopaminergic stabilizer pridopidine is to a major extent N-depropylated by CYP2D6 in humans. Eur J Clin Pharmacol. 2012 Sep;68(9):1281-6. doi: 10.1007/s00228-012-1248-z. Epub 2012 Mar 8. PubMed PMID: 22399238.
16: Sahlholm K, Århem P, Fuxe K, Marcellino D. The dopamine stabilizers ACR16 and (-)-OSU6162 display nanomolar affinities at the σ-1 receptor. Mol Psychiatry. 2013 Jan;18(1):12-4. doi: 10.1038/mp.2012.3. Epub 2012 Feb 21. PubMed PMID: 22349783.
17: Neurodegenerative disease: Pridopidine for Huntington disease falls short of primary efficacy end point in phase III trial. Nat Rev Neurol. 2011 Dec 26;8(1):4. doi: 10.1038/nrneurol.2011.208. PubMed PMID: 22198402.
18: de Yebenes JG, Landwehrmeyer B, Squitieri F, Reilmann R, Rosser A, Barker RA, Saft C, Magnet MK, Sword A, Rembratt A, Tedroff J; MermaiHD study investigators. Pridopidine for the treatment of motor function in patients with Huntington's disease (MermaiHD): a phase 3, randomised, double-blind, placebo-controlled trial. Lancet Neurol. 2011 Dec;10(12):1049-57. doi: 10.1016/S1474-4422(11)70233-2. Epub 2011 Nov 7. PubMed PMID: 22071279.
19: Feigin A. Pridopidine in treatment of Huntington's disease: beyond chorea? Lancet Neurol. 2011 Dec;10(12):1036-7. doi: 10.1016/S1474-4422(11)70247-2. Epub 2011 Nov 7. PubMed PMID: 22071278.
20: Esmaeilzadeh M, Kullingsjö J, Ullman H, Varrone A, Tedroff J. Regional cerebral glucose metabolism after pridopidine (ACR16) treatment in patients with Huntington disease. Clin Neuropharmacol. 2011 May-Jun;34(3):95-100. doi: 10.1097/WNF.0b013e31821c31d8. PubMed PMID: 21586914.

Explore Compound Types